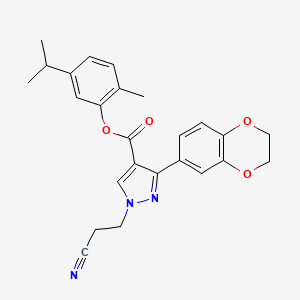
5-isopropyl-2-methylphenyl 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of organic molecules that likely exhibit a range of biological or chemical properties due to the presence of multiple functional groups such as pyrazole, carboxylate, and benzodioxin. Compounds with such functionalities are often explored for their potential in drug development, material science, and as intermediates in synthetic organic chemistry.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler building blocks. For pyrazole derivatives, common synthetic routes include cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via the reaction of enaminones with hydrazonoyl halides. The specific synthetic pathway for this compound would likely involve strategic functionalization of the core structure to introduce the isopropyl, methylphenyl, cyanoethyl, and benzodioxin groups in a step-wise manner.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms, molecular conformation, and the presence of specific intra- or intermolecular interactions, such as hydrogen bonding, which can influence the molecule's reactivity and physical properties.
Chemical Reactions and Properties
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole moiety might engage in nucleophilic substitution reactions, the carboxylate group could undergo esterification or amidation, and the cyano group might be involved in addition reactions. The presence of these functional groups suggests a versatile chemistry, allowing for further derivatization or participation in various organic reactions.
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility in different solvents, and stability, would be determined by its molecular structure. The presence of a benzodioxin ring could suggest moderate to low solubility in water but better solubility in organic solvents. The compound's volatility would depend on its molecular weight and the presence of functional groups.
Chemical Properties Analysis
Chemically, the compound's properties would be influenced by its functional groups. The electron-withdrawing cyano group, for instance, could affect the electron density on the molecule, influencing its reactivity. The aromatic system might engage in π-π interactions, and the pyrazole ring could exhibit tautomeric shifts, impacting the molecule's chemical behavior.
Due to the specific and complex nature of the compound described, direct research or literature sources specifically addressing all aspects of its introduction, synthesis, molecular and chemical properties in detail were not found. However, the general approaches to studying such compounds involve a combination of synthetic organic chemistry, analytical techniques for structural elucidation, and physical chemistry methods to explore their properties.
- Crystal structure and synthesis methodologies for pyrazole derivatives and related compounds can be explored in studies by Kumar et al. (2018) and others who focus on the synthesis and characterization of pyrazole-based molecules (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16(2)18-6-5-17(3)22(13-18)32-25(29)20-15-28(10-4-9-26)27-24(20)19-7-8-21-23(14-19)31-12-11-30-21/h5-8,13-16H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVNKUGZHGOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5087213.png)
![N-[4-(4-morpholinylsulfonyl)benzyl]acetamide](/img/structure/B5087218.png)
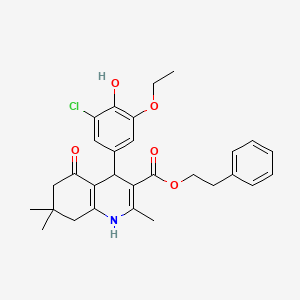

![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide](/img/structure/B5087231.png)
![dimethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5087233.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5087240.png)
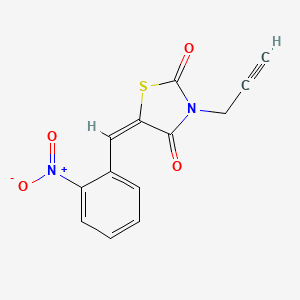
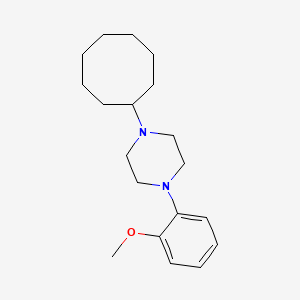
![2-benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5087263.png)
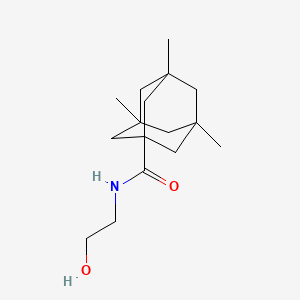
![5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5087295.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5087301.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5087303.png)